2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide
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Overview
Description
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide is a complex organic compound with a unique structure that combines a benzodiazole ring with an oxolane ring and a propylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide typically involves multiple steps, starting with the preparation of the benzodiazole and oxolane intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The oxolane ring is often introduced via cyclization reactions involving diols or halohydrins.
The final step involves the coupling of the benzodiazole and oxolane intermediates with N-propylacetamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The oxolane ring can influence the compound’s solubility and stability, while the propylacetamide group may enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-2-yl)-1H-1,3-benzodiazole: A simpler analog without the propylacetamide group.
1,3-Benzodiazole derivatives: Compounds with variations in the substituents on the benzodiazole ring.
Oxolane derivatives: Compounds with different functional groups attached to the oxolane ring.
Uniqueness
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-9-17-15(20)11-19-13-7-4-3-6-12(13)18-16(19)14-8-5-10-21-14/h3-4,6-7,14H,2,5,8-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDQSFNQRAYBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2N=C1C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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